An In-depth Technical Guide to 3-Bromo-5-tert-butylphenol (CAS 1047661-26-6)
An In-depth Technical Guide to 3-Bromo-5-tert-butylphenol (CAS 1047661-26-6)
This document provides a comprehensive technical overview of 3-Bromo-5-tert-butylphenol, a substituted phenol of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. While specific experimental data for this compound is limited in public literature, this guide synthesizes available information, predictive analyses based on established chemical principles, and data from structurally analogous compounds to offer field-proven insights for its application and study.
Section 1: Core Molecular Identity and Physicochemical Properties
3-Bromo-5-tert-butylphenol is a disubstituted aromatic compound featuring a hydroxyl group, a bromine atom, and a bulky tert-butyl group arranged in a meta-relationship on the benzene ring. This specific substitution pattern imparts a unique combination of steric and electronic properties that define its reactivity and potential utility.
Key Identifiers and Properties
The fundamental properties of 3-Bromo-5-tert-butylphenol are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 1047661-26-6 | [1][2][3] |
| IUPAC Name | 3-bromo-5-tert-butylphenol | [1] |
| Synonyms | 3-tert-butyl-5-bromophenol, 3-Bromo-5-(tert-butyl)phenol | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Molecular Weight | 229.11 g/mol | [1][2] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)Br)O | [1][4] |
| InChIKey | FLCMLHFCSZJOET-UHFFFAOYSA-N | [1] |
Computed Physicochemical Data
Computational models provide valuable predictions for physical behavior, guiding experimental design in areas like formulation, chromatography, and pharmacokinetic assessment.
| Computed Property | Predicted Value | Significance in Research & Development | Source(s) |
| XLogP3 | 3.9 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Important for drug design and environmental fate analysis. | [1] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | The low TPSA, characteristic of phenols, suggests the molecule can readily cross biological membranes, including the blood-brain barrier. | [1][2] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Suggests low volatility under standard conditions. | [2] |
| Boiling Point | No data available | One source explicitly states no data is available, which is common for specialized research chemicals not produced at industrial scale. | [4] |
| Storage | Sealed in dry, room temperature | Recommended for maintaining chemical integrity by preventing oxidation and hydrolysis. | [4] |
Section 2: Predictive Spectroscopic Profile
While specific, published spectra for 3-Bromo-5-tert-butylphenol are not widely available, a reliable predictive profile can be constructed from the analysis of its functional groups and data from analogous compounds like 3,5-di-tert-butylphenol.[5][6] This serves as a robust baseline for the characterization of synthesized or procured material.
Caption: Molecular structure of 3-Bromo-5-tert-butylphenol with atom numbering.
-
¹H NMR (predicted in CDCl₃, 400 MHz):
-
δ ~7.0-7.2 ppm (m, 2H): Aromatic protons at C2 and C6 positions. Their exact splitting pattern will be complex due to meta-coupling.
-
δ ~6.8 ppm (t, 1H): Aromatic proton at the C4 position, appearing as a triplet due to coupling with two meta protons.
-
δ ~5.0 ppm (s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O). The chemical shift can vary significantly with concentration and solvent.
-
δ ~1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
-
-
¹³C NMR (predicted in CDCl₃, 100 MHz):
-
δ ~155 ppm: C1 (carbon attached to the hydroxyl group).
-
δ ~145 ppm: C5 (carbon attached to the tert-butyl group).
-
δ ~123 ppm: C3 (carbon attached to the bromine atom).
-
δ ~120-125 ppm: C4 and C6 (aromatic CH).
-
δ ~115 ppm: C2 (aromatic CH).
-
δ ~34.5 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~31.5 ppm: Methyl carbons of the tert-butyl group.
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
~3550-3200 (broad): O-H stretching of the phenolic group, broadened due to hydrogen bonding.
-
~3100-3000: Aromatic C-H stretching.
-
~2960-2870: Aliphatic C-H stretching from the tert-butyl group.
-
~1600, 1470: Aromatic C=C ring stretching vibrations.
-
~1230: C-O stretching of the phenol.
-
~600-500: C-Br stretching.
-
-
Mass Spectrometry (EI, 70 eV):
-
Molecular Ion (M⁺): Expect a characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragment: A prominent peak at m/z 213/215, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, which is a common fragmentation pathway.
-
Section 3: Synthesis and Chemical Reactivity
Plausible Synthetic Pathway: Regioselective Bromination
The most direct conceptual route to 3-Bromo-5-tert-butylphenol is the electrophilic bromination of its precursor, 3-tert-butylphenol. The synthesis of 3-tert-butylphenol itself can be achieved via several established methods, including the acid-catalyzed alkylation of phenol with tert-butanol or isobutylene.[7][8]
The subsequent bromination step, however, requires careful control of regioselectivity. The hydroxyl group is a strongly activating ortho-, para-director, while the tert-butyl group is a weakly activating ortho-, para-director. Direct bromination would be expected to yield primarily 2-bromo-5-tert-butylphenol and 4-bromo-5-tert-butylphenol.
To achieve the desired 3-bromo-5-tert-butylphenol (which is bromination meta to the powerful hydroxyl director), a multi-step, directed synthesis is likely necessary. One plausible, albeit more complex, route could involve:
-
Starting with 3-bromoaniline.
-
Protecting the amine group.
-
Friedel-Crafts alkylation with a tert-butyl source.
-
Removal of the protecting group.
-
Conversion of the aniline to a phenol via a diazonium salt hydrolysis.[9]
Hypothetical Protocol for Direct Bromination (for comparison and analysis):
-
Dissolution: Dissolve 1.0 equivalent of 3-tert-butylphenol in a suitable non-polar solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and improve selectivity.
-
Bromine Addition: Slowly add 1.0 equivalent of bromine (Br₂) dissolved in the same solvent dropwise over 30-60 minutes. The use of a less polar solvent is crucial; polar, protic solvents like water can lead to polybromination due to extreme activation of the phenol ring.[10]
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel would be required to isolate the desired 3-bromo-5-tert-butylphenol isomer. The causality here is that different isomers will have different polarities, allowing for their separation.
Core Reactivity and Utility as a Synthetic Intermediate
The true value of 3-Bromo-5-tert-butylphenol in research lies in its functionality as a versatile chemical building block. Its reactivity is governed by three key sites: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.
Caption: Key reactivity pathways of 3-Bromo-5-tert-butylphenol.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. This makes the molecule an ideal substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a vast array of functional groups at the C3 position.
-
Grignard and Organolithium Formation: The bromide can be converted into a Grignard reagent (with Mg) or an organolithium species via lithium-halogen exchange (e.g., with t-BuLi).[11][12] These powerful nucleophiles can then react with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.) to build molecular complexity.
-
Derivatization of the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis (O-alkylation) or O-acylation to form esters.
Section 4: Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not widely documented, its structure is emblematic of scaffolds used in several high-value research areas. Tert-butylated phenols, in general, are widely used as antioxidants, stabilizers, and raw materials for resins, coatings, and other industrial products.[7][13][14]
Caption: Potential application areas for 3-Bromo-5-tert-butylphenol.
-
Medicinal Chemistry Scaffold: The combination of a lipophilic tert-butyl group (which can enhance membrane permeability and fill hydrophobic pockets in protein targets), a hydrogen-bond-donating phenol, and a synthetically versatile bromine atom makes this an attractive starting point for library synthesis in drug discovery programs.[15] Phenolic structures are common in pharmaceuticals, and this scaffold could be elaborated to target a range of enzymes and receptors.
-
Intermediate for Novel Antioxidants: The phenol moiety is a classic antioxidant structure. The tert-butyl group enhances this property and increases solubility in non-polar media like plastics and lubricants.[14] The bromine atom allows for further derivatization to create novel, potentially more potent or specialized antioxidants.
-
Monomer for Specialty Polymers: Substituted phenols are precursors to phenolic resins and polycarbonates.[16] The unique substitution pattern of this molecule could be exploited to synthesize polymers with tailored properties, such as enhanced thermal stability, flame retardancy (due to the bromine), or specific optical properties.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following guidelines are based on the Globally Harmonized System (GHS) classifications and standard laboratory practice for corrosive and irritant materials.[1][17]
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
Recommended Handling Protocols
This self-validating protocol ensures user safety by integrating engineering controls, personal protective equipment (PPE), and emergency preparedness.
-
Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[16]
-
Designated Area: Designate a specific area of the lab for working with this chemical to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards (e.g., NIOSH or EN 166).
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider an impervious apron.
-
-
Procedural Handling:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[17]
-
Avoid Ingestion/Inhalation: Do not breathe dust or vapors. Ensure all containers are clearly labeled.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
-
Storage:
References
-
Al-Harrasi, A., Ali, A., Ur-Rehman, T., Hussain, H., & Al-Rawahi, A. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Molecules, 29(1), 24. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57837384, 3-Bromo-5-tert-butylphenol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-tert-butyl phenol. Retrieved from [Link]
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Reagentia. (n.d.). 3-bromo-5-(tert-butyl)phenol (1 x 5 g). Retrieved from [Link]
- Council of Scientific and Industrial Research. (2018). A process for the preparation of tertiary butyl phenol. Google Patents.
- Suzhou Highfine Biotech Co Ltd. (2015). Synthetic method of 3-tert-butylphenylethylether. Google Patents.
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Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
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Elder, J. W., & Mariella, R. P. (1963). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of Chemical Education, 40(8), A652. Available at: [Link]
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ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]
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ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Ditert-butylphenol. Retrieved from [Link]
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ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
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Homework.Study.com. (n.d.). The exact mechanism of this reaction is a little complicated, as it involves the copper ions.... Retrieved from [Link]
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Wang, C., Li, Y., Wang, L., & Wang, X. (2015). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. International Journal of Molecular Sciences, 16(6), 12014–12024. Available at: [Link]
- Li Dazhi, Li Xiuhua, Wang Yuzhen. (1995). Process for synthesizing mixed tertbutyl-phenol. Google Patents.
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Liu, Y., Dai, L., & Li, H. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. Catalysts, 10(9), 1083. Available at: [Link]
- Perkins, R. P., Dietzler, A. J., & Lundquist, J. T. (1934). Method of making tertiary alkyl phenols. Google Patents.
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ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from [Link]
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YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved from [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
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PubMed. (2013). A Closer Look at the Bromine-Lithium Exchange With Tert-Butyllithium in an Aryl Sulfonamide Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,5-di-tert-butyl phenol. Retrieved from [Link]
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